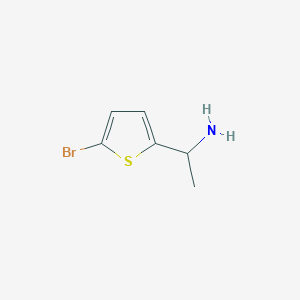

1-(5-Bromothiophen-2-yl)ethanamine

描述

Overview of Thiophene-Based Compounds in Chemical Sciences

Thiophene (B33073) is an aromatic heterocyclic compound with the formula C₄H₄S, characterized by a five-membered ring containing four carbon atoms and one sulfur atom. wikipedia.orgbritannica.com Discovered in 1882 by Viktor Meyer as a contaminant in benzene (B151609), thiophene and its derivatives are now recognized as crucial components in numerous fields. wikipedia.org They are prevalent in agrochemicals, pharmaceuticals, and materials science. encyclopedia.pubnih.gov

The structural similarity of the thiophene ring to benzene allows it to act as a bioisostere, where the replacement of a benzene ring with a thiophene ring in a biologically active compound often results in retained or even enhanced activity. wikipedia.org This principle has been successfully applied in the development of various drugs. Thiophene derivatives are known to exhibit a wide array of pharmacological properties, including anti-inflammatory, antimicrobial, anticancer, and antipsychotic activities. encyclopedia.pubnih.gov Many commercially successful drugs, such as the antiplatelet agent Clopidogrel and the antipsychotic Olanzapine, incorporate a thiophene moiety, underscoring its importance in medicinal chemistry. encyclopedia.pubnih.gov

Significance of Brominated Thiophene Derivatives in Research

Bromination is a key chemical transformation in thiophene chemistry, providing a gateway to a multitude of more complex molecular structures. The introduction of a bromine atom onto the thiophene ring creates a reactive handle for further functionalization through various cross-coupling reactions. Brominated thiophenes are versatile precursors for synthesizing arylated derivatives and extended π-systems. nih.govresearchgate.net

The bromination of substituted thiophenes can be achieved with high regioselectivity, often at the 2-position of the ring, using reagents like N-Bromosuccinimide (NBS) in acetic acid. tandfonline.com These brominated intermediates are particularly valuable in reactions like the Suzuki-Miyaura cross-coupling, which allows for the formation of carbon-carbon bonds with arylboronic acids. nih.govmdpi.com This methodology is fundamental in constructing complex organic molecules from simpler, readily available building blocks. For instance, 5-bromothiophene-2-carboxylic acid and 5-bromothiophene-2-sulfonamide (B1270684) have been used as starting materials to synthesize new series of compounds via Suzuki cross-coupling reactions. sciencegate.appresearchgate.net The resulting aryl-thiophene scaffolds are of significant interest for their potential applications in various areas of chemical research. acs.org

Research Landscape of 1-(5-Bromothiophen-2-yl)ethanamine and Related Scaffolds

This compound is an organic compound characterized by a thiophene ring substituted with a bromine atom at the 5-position and an ethanamine group at the 2-position. cymitquimica.com This specific arrangement of functional groups makes it a useful intermediate in organic synthesis. The amine group provides a site for amide bond formation and other nucleophilic reactions, while the bromine atom allows for the aforementioned cross-coupling reactions.

The synthesis of related structures, such as 2-acetyl-5-bromothiophene, is well-documented. This ketone can be prepared by the Friedel-Crafts acylation of 2-bromothiophene (B119243) with acetyl chloride. prepchem.comsigmaaldrich.com 2-Acetyl-5-bromothiophene serves as a precursor for various other thiophene derivatives. sigmaaldrich.com The research landscape indicates that brominated thiophene scaffolds are widely used. For example, derivatives have been synthesized and investigated for their potential as Ebola virus entry inhibitors and for their fungicidal or antibacterial activities. mdpi.comacs.orgmdpi.com Specifically, 2-ethylhexyl 5-bromothiophene-2-carboxylate, derived from 5-bromothiophene-2-carboxylic acid, was used to create a series of arylated compounds, with some showing notable antibacterial action against Salmonella Typhi. mdpi.com These studies highlight the strategic importance of the bromothiophene scaffold as a foundation for developing new molecules with specific functions.

Structure

2D Structure

3D Structure

属性

IUPAC Name |

1-(5-bromothiophen-2-yl)ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8BrNS/c1-4(8)5-2-3-6(7)9-5/h2-4H,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NYBMETYMNLJOEL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=C(S1)Br)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8BrNS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60402344 | |

| Record name | 1-(5-bromothiophen-2-yl)ethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60402344 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

129605-38-5 | |

| Record name | 1-(5-bromothiophen-2-yl)ethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60402344 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(5-bromothiophen-2-yl)ethan-1-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 1 5 Bromothiophen 2 Yl Ethanamine

Classical Synthetic Routes and Precursors

The construction of 1-(5-bromothiophen-2-yl)ethanamine relies on key precursors that are themselves synthesized through fundamental organic reactions. The primary starting material is often thiophene (B33073), which undergoes bromination to install the necessary bromine substituent.

Bromination of Thiophene to 5-Bromothiophene

The synthesis of the key precursor, 2-bromothiophene (B119243) (also referred to as 5-bromothiophene due to nomenclature conventions), is accomplished through the electrophilic bromination of thiophene. wikipedia.org Thiophene is a highly reactive aromatic heterocycle, and its bromination must be controlled to prevent the formation of polybrominated products like 2,5-dibromothiophene. prepchem.com

Several methods have been developed to achieve selective monobromination. A common laboratory-scale procedure involves dissolving thiophene in a solvent like glacial acetic acid or carbon tetrachloride and then adding bromine, often dissolved in the same solvent, at a controlled, low temperature (e.g., below 10°C). prepchem.comchemicalbook.com After the reaction, an aqueous workup is performed to remove the acid and unreacted bromine, followed by extraction and purification, typically by vacuum distillation, to isolate the 2-bromothiophene. chemicalbook.com Yields for this method are reported to be around 55%. prepchem.comchemicalbook.com

Alternative, higher-yield procedures have been reported. One such method involves using a solution of bromine in 48% hydrobromic acid or a mixture of 35% aqueous hydrogen peroxide with hydrobromic acid, which can produce 2-bromothiophene in high yields. thieme-connect.com Another patented process describes the use of a brominating agent prepared from pyridine (B92270), bromine, and hydrogen peroxide in an organic solvent like dichloromethane (B109758) at low temperatures (-20 to 10°C), reporting yields as high as 88.96%. google.com

Table 1: Comparison of Selected Bromination Methods for Thiophene

| Reagents | Solvent | Conditions | Reported Yield | Reference |

|---|---|---|---|---|

| Bromine | Glacial Acetic Acid | <10°C | 55% | chemicalbook.com |

| Bromine | Carbon Tetrachloride | Ice-bath | 55% | prepchem.com |

| Bromine, H₂O₂ (35%) | Dichloromethane, Pyridine | -10°C | 88.96% | google.com |

Formation of 1-(5-Bromothiophen-2-yl)ethylamine Intermediate

With 2-bromothiophene in hand, the next critical stage is the construction of the ethylamine (B1201723) side chain at the 2-position of the thiophene ring. This can be approached through several distinct synthetic strategies.

One potential route involves the formation of a Grignard reagent from 2-bromothiophene. This is achieved by reacting 2-bromothiophene with magnesium metal in an ethereal solvent like diethyl ether or tetrahydrofuran (B95107) (THF). jcu.edu.au The resulting 2-thienylmagnesium bromide is a potent nucleophile.

However, the direct reaction of this Grignard reagent with a simple electrophile to form this compound is not straightforward. Grignard reagents are strong bases and will readily deprotonate primary or secondary amines, leading to a non-productive acid-base reaction rather than the desired C-C bond formation. quora.comstackexchange.com Therefore, this route typically requires a more complex, multi-step approach, possibly involving the reaction of the Grignard reagent with an N-protected imine or a different electrophile that can be later converted to the amine. More advanced methods have been developed for the reductive coupling of Grignard reagents with tertiary amides, catalyzed by transition metals like iridium, which provides a modern pathway to functionalized tertiary amines. rsc.orgnih.gov

A more widely employed and reliable method for synthesizing this compound is through a reductive amination sequence. This process begins with an aldehyde precursor, 5-bromothiophene-2-carbaldehyde (B154028). nih.govambeed.com

The first step in this sequence is the condensation reaction between 5-bromothiophene-2-carbaldehyde and an amine source to form an imine, also known as a Schiff base. nih.gov The reaction is typically carried out by mixing the aldehyde with an amine (such as ammonia (B1221849), a primary amine, or an amine equivalent) in a suitable solvent, often with mild heating to drive the reaction to completion through the removal of water. mathewsopenaccess.comyoutube.com

For the synthesis of a primary amine like this compound, ammonia could theoretically be used. However, for better control and to achieve stereoselectivity, chiral auxiliaries are often employed. A prominent example is the use of a chiral sulfinamide, such as tert-butanesulfinamide, developed by Ellman. yale.edu Condensation of 5-bromothiophene-2-carbaldehyde with (R)- or (S)-tert-butanesulfinamide yields the corresponding N-sulfinylimine. This intermediate is crucial for directing the stereochemical outcome of the subsequent reduction step. yale.edu

The imine or N-sulfinylimine is then reduced to the target amine. youtube.com This can be done in the same pot (direct reductive amination) or after isolation of the imine (indirect reductive amination). A variety of reducing agents can be used, such as sodium borohydride, sodium cyanoborohydride, or sodium triacetoxyborohydride (B8407120). youtube.comyoutube.comyoutube.com Sodium cyanoborohydride and sodium triacetoxyborohydride are often preferred for one-pot reactions because they are less reactive towards the starting aldehyde or ketone compared to the intermediate iminium ion, minimizing the formation of alcohol byproducts. youtube.comyoutube.com

Achieving a specific stereochemistry (i.e., producing a single enantiomer of the chiral amine) is a significant goal in modern organic synthesis, particularly for pharmaceutical applications. mdpi.comresearchgate.net The use of chiral auxiliaries like Ellman's tert-butanesulfinamide provides excellent stereochemical control. yale.edu The bulky tert-butyl group on the sulfinamide directs the hydride attack from the less sterically hindered face of the C=N double bond, leading to a high diastereomeric excess in the product. The sulfinyl group can then be easily cleaved under acidic conditions to yield the enantiomerically enriched primary amine.

Enzymatic catalysis offers another powerful method for stereocontrol. ω-Transaminases (ω-TAs) are enzymes that can catalyze the asymmetric amination of ketones to produce chiral amines with very high enantiomeric excess. researchgate.netsemanticscholar.org In this approach, a prochiral ketone precursor, 1-(5-bromothiophen-2-yl)ethanone, would be converted directly to either the (S)- or (R)-enantiomer of the amine by selecting the appropriate enzyme. semanticscholar.orgprepchem.com

Throughout the synthesis, Thin-Layer Chromatography (TLC) is an indispensable tool for monitoring the reaction's progress. nih.govmathewsopenaccess.comresearchgate.netrsc.org By spotting the reaction mixture on a TLC plate (typically silica (B1680970) gel) and eluting with an appropriate solvent system (e.g., a mixture of hexane (B92381) and ethyl acetate), one can visualize the consumption of starting materials (aldehyde) and the formation of the imine and/or final amine product. mathewsopenaccess.comrsc.orgresearchgate.net The difference in polarity between the aldehyde, imine, and amine results in different retention factors (Rf values), allowing for a clear assessment of when the reaction is complete. nih.govresearchgate.net

Table 2: Common Reagents in Reductive Amination

| Step | Reagent Class | Specific Examples | Purpose | Reference |

|---|---|---|---|---|

| Condensation | Amine Source | Ammonia, Primary Amines, tert-Butanesulfinamide | Forms Schiff Base (Imine) | youtube.comyale.edu |

| Reduction | Hydride Source | Sodium Borohydride (NaBH₄), Sodium Cyanoborohydride (NaBH₃CN), Sodium Triacetoxyborohydride (Na(OAc)₃BH) | Reduces Imine to Amine | youtube.comyoutube.com |

Schiff Base Condensation and Subsequent Reduction

Advanced Synthetic Approaches and Catalytic Strategies

The synthesis of functionalized thiophenes, such as this compound, has been significantly advanced by the development of catalytic strategies. These methods offer high efficiency and selectivity in the formation of carbon-carbon and carbon-heteroatom bonds, which are essential for constructing complex molecular architectures.

Palladium-Catalyzed Cross-Coupling Reactions in Thiophene Synthesis

Palladium-catalyzed cross-coupling reactions represent a cornerstone of modern organic synthesis, providing powerful tools for the construction of C-C and C-N bonds. youtube.comacs.org These reactions have been extensively applied to the synthesis of thiophene derivatives, which are key components in materials science and medicinal chemistry. nih.govnih.gov The versatility of palladium catalysis allows for the functionalization of thiophene rings with a wide array of substituents. The general mechanism involves a catalytic cycle that typically includes oxidative addition of an organohalide to a Pd(0) complex, transmetalation with an organometallic reagent, and reductive elimination to yield the final product and regenerate the Pd(0) catalyst. youtube.comyoutube.com This methodology has proven indispensable for creating substituted thiophenes from precursors like vinylidene bromide derived from thiophene-2-carboxaldehyde. kobe-u.ac.jp

Suzuki Cross-Coupling Reactions for Thiophene Derivatives

The Suzuki-Miyaura cross-coupling reaction is a highly effective method for forming carbon-carbon bonds by reacting organoboronic acids with organohalides. nih.gov This reaction is valued for its mild conditions, tolerance of various functional groups, and the production of non-toxic byproducts. nih.gov In the context of thiophene chemistry, it is frequently used to arylate bromothiophenes. For instance, the synthesis of 5-aryl-2-bromo-3-hexylthiophene has been achieved with moderate to good yields by coupling 2,5-dibromo-3-hexylthiophene (B54134) with different arylboronic acids using a Pd(PPh₃)₄ catalyst. nih.gov The choice of solvent can be critical, with 1,4-dioxane/water mixtures often providing higher yields due to the increased solubility of the boronic acid reagents. nih.govnih.gov Researchers have also successfully used this method for coupling bromoanilines with thienyl boronic acids in water using a Kolliphor EL micellar system, highlighting the reaction's adaptability to green chemistry principles. mdpi.com The efficiency of the Suzuki reaction can be significantly influenced by the catalyst system, with bulky, electron-rich phosphine (B1218219) ligands like SPhos allowing for lower catalyst loadings. nih.gov

Table 1: Examples of Suzuki Cross-Coupling Reactions for Thiophene Derivatives

| Reactants | Catalyst System | Base | Solvent | Yield | Reference |

|---|---|---|---|---|---|

| 2,5-Dibromo-3-hexylthiophene and Arylboronic acids | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O | Moderate to Good | nih.gov |

| 2,5-Dibromo-3-hexylthiophene and Arylboronic acids (Double Coupling) | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O | Reasonable | nih.gov |

| 2-Bromothiophene and Phenylboronic acid | Pd(II)-(2-aminonicotinaldehyde) complex | Not specified | Water | Good | researchgate.net |

| Bromothiophenes and Cyclopropylboronic acid | Pd(OAc)₂ / SPhos | Not specified | Not specified | 69-93% | nih.gov |

| Bromoanilines and Thienyl boronic acids | Pd(dtbpf)Cl₂ | Et₃N | Kolliphor EL / H₂O | Excellent | mdpi.com |

Heck Reactions involving Bromothiophenes

The Heck (or Mizoroki-Heck) reaction is a palladium-catalyzed process that forms a substituted alkene by coupling an unsaturated halide with an alkene in the presence of a base. organic-chemistry.orgwikipedia.org This reaction is a powerful method for C-C bond formation and is noted for its high trans selectivity. organic-chemistry.org Bromothiophenes are effective substrates in Heck reactions. For example, the reaction of 2- or 3-bromothiophene (B43185) with pent-4-en-2-ol, catalyzed by a palladium-tetraphosphine complex, can produce the corresponding linear ketones in moderate yields. thieme-connect.de The reaction conditions, particularly the choice of base, can influence the selectivity of the products formed. thieme-connect.de The development of highly active and stable phosphine-free catalysts has expanded the utility of the Heck reaction, allowing it to proceed with high turnover numbers even at low catalyst loadings. organic-chemistry.orglibretexts.org The intramolecular version of the Heck reaction is particularly efficient for creating cyclic structures due to favorable entropic considerations. libretexts.org

Table 2: Heck Reaction with Bromothiophene Substrates

| Bromothiophene Substrate | Alkene Partner | Catalyst System | Base | Product Type | Yield | Reference |

|---|---|---|---|---|---|---|

| 2-Bromothiophene | Pent-4-en-2-ol | Palladium–Tetraphosphine Complex | K₂CO₃ / NaHCO₃ | Linear Ketone/Alcohol | Moderate | thieme-connect.de |

| 3-Bromothiophene | Pent-4-en-2-ol | Palladium–Tetraphosphine Complex | K₂CO₃ / NaHCO₃ | Linear Ketone/Alcohol | Moderate | thieme-connect.de |

| 5-Bromothiophene-2-carbaldehyde | Various Alkenes | PdCl₂(PPh₃)₂ | Not specified | Difunctionalized products | Modest | thieme-connect.de |

Sonogashira Cross-Coupling in Bromothiophene Functionalization

The Sonogashira reaction facilitates the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.orgorganic-chemistry.org It is unique among palladium-catalyzed cross-couplings for its use of a copper(I) co-catalyst alongside the palladium complex, typically in the presence of an amine base. organic-chemistry.orgnih.gov This methodology is widely used to introduce alkynyl groups onto thiophene rings, starting from bromothiophenes. The reaction generally proceeds under mild conditions, often at room temperature. wikipedia.org The reactivity difference between various aryl halides allows for selective couplings; for instance, an aryl iodide can be coupled selectively in the presence of an aryl bromide by running the reaction at room temperature. wikipedia.org Research on the Sonogashira coupling of 2,3-dibromothiophene (B118489) with various terminal alkynes has demonstrated that the reaction can be regioselective, yielding valuable 2,3-disubstituted thiophene derivatives. researchgate.net

Table 3: Sonogashira Coupling for Functionalizing Bromothiophenes

| Bromothiophene Substrate | Alkyne Partner | Catalyst System | Base/Solvent | Key Feature | Reference |

|---|---|---|---|---|---|

| 2,3-Dibromothiophene | Terminal Alkynes (e.g., TMS-acetylene) | Pd(PPh₃)₂Cl₂, CuI, PPh₃ | Et₃N | Synthesis of 2,3-disubstituted thiophenes | researchgate.net |

| Aryl/Vinyl Halide (general) | Terminal Alkyne | Pd catalyst, Cu(I) co-catalyst | Amine | Forms C(sp²)-C(sp) bonds | organic-chemistry.orgnih.gov |

| Aryl Iodides/Bromides | Terminal Alkynes | Dipyridylpalladium complex | TBAA in NMP | Effective copper-free conditions | wikipedia.org |

C-N Cross-Coupling for Aminoheterocycles

The formation of carbon-nitrogen (C-N) bonds is a critical transformation for synthesizing aminoheterocycles, which are prevalent in pharmaceuticals and functional materials. The Buchwald-Hartwig amination is a premier palladium-catalyzed cross-coupling reaction for this purpose, linking amines with aryl halides. youtube.comacs.org This reaction has been instrumental in the synthesis of a vast range of arylated amines. acs.org While palladium catalysis is common, copper-mediated methods, such as the Chan-Lam coupling, also provide a valuable alternative. nih.gov A Chan-Lam protocol has been developed for the N-arylation of methyl 2-aminothiophene-3-carboxylate using both arylboronic acids and potassium aryltrifluoroborate salts, which proceeds in open air and tolerates a wide variety of functional groups. nih.gov The development of these C-N coupling methods is crucial for the synthesis of molecules like this compound, enabling the direct introduction of the ethanamine moiety or a precursor to the thiophene ring. High-throughput screening has recently expedited the development of Buchwald-Hartwig protocols for coupling aminoglutarimide with (hetero)aryl halides. chemrxiv.org

C-H Functionalization Strategies with Bromothiophenes

Direct C-H functionalization has emerged as a highly atom-efficient strategy in organic synthesis, allowing for the formation of C-C or C-heteroatom bonds without the need for pre-functionalized starting materials like organohalides or organometallics. nih.gov In the context of bromothiophenes, a significant challenge and opportunity lies in selectively functionalizing a C-H bond while leaving the C-Br bond intact for subsequent cross-coupling reactions. acs.orgresearchgate.net Researchers have developed palladium-catalyzed methods that achieve this selectivity. For example, bromothiophene derivatives can react with aryl iodides at the C-H bond adjacent to the sulfur atom, using a palladium catalyst in the presence of a silver nitrate/potassium fluoride (B91410) activator system. researchgate.net This approach allows for the stepwise synthesis of complex oligothiophenes. acs.org Another advanced strategy involves a palladium-catalyzed 1,4-migration, which activates the typically less reactive β-C-H bonds of 2-arylthiophenes for direct arylation, providing a route to π-extended polycyclic heteroaromatics. rsc.org

Copper-Catalyzed Reactions

Copper-catalyzed reactions have emerged as a powerful tool in organic synthesis for the formation of carbon-nitrogen bonds. In the context of synthesizing thiophene-based amines, copper-catalyzed Ullmann-type C-N coupling reactions offer a direct and effective method. nih.gov This approach is particularly advantageous due to the use of an inexpensive catalyst and often environmentally benign reaction conditions. nih.gov

A general strategy involves the coupling of a brominated thiophene with a source of ammonia, such as aqueous ammonia, in the presence of a copper(I) catalyst. nih.gov This method has been successfully applied to the synthesis of various primary amines of polycyclic aromatic compounds. nih.gov While a specific example for the direct synthesis of this compound using this method is not detailed in the provided search results, the general applicability of copper-catalyzed amination of aryl halides suggests its potential as a viable synthetic route. nih.gov

Furthermore, copper(II) catalysis is also relevant in the broader synthesis of related heterocyclic structures. For instance, copper(II)-catalyzed tandem cyclization of o-alkynylphenyl isothiocyanates with phosphites has been developed for the synthesis of benzo[d] nih.govthiazin-2-yl phosphonates, demonstrating copper's utility in forming C-S and C-P bonds in heterocyclic systems. nih.gov This highlights the versatility of copper catalysis in synthetic chemistry, which could be adapted for the synthesis of various thiophene derivatives.

Strategies for Chiral Synthesis and Enantioselective Routes

The biological activity of many pharmaceutical compounds is dependent on their stereochemistry. Therefore, the development of synthetic routes to obtain enantiomerically pure this compound is of significant interest.

One common approach to obtain enantiomerically pure amines is through the resolution of a racemic mixture. tcichemicals.comnih.gov This method involves the use of a chiral resolving agent to form diastereomeric salts, which can then be separated by physical means such as crystallization. tcichemicals.com After separation, the desired enantiomer of the amine can be recovered.

Another powerful technique for chiral separation is high-performance liquid chromatography (HPLC) using a chiral stationary phase. nih.govnih.gov This method allows for the direct separation of enantiomers from a racemic mixture. tcichemicals.com For example, the chiral separation of enantiomeric couples of potential A3 adenosine (B11128) receptor antagonists has been successfully achieved using HPLC. nih.gov The purity of the separated enantiomers can be determined by analytical chiral HPLC, and their absolute configurations can be assigned using chiroptical spectroscopy techniques like circular dichroism (CD) and optical rotatory dispersion (ORD). nih.gov

While not directly describing the synthesis of the target amine, the principles of enantioselective synthesis can be applied. Asymmetric synthesis aims to create a specific enantiomer directly, often employing chiral auxiliaries or catalysts. tcichemicals.com The chiral pool method, which utilizes readily available chiral starting materials, is another strategy. tcichemicals.com

Synthesis of Related Bromothiophene-Ethylamine Analogues and Derivatives

The synthesis of analogues and derivatives of this compound allows for the exploration of structure-activity relationships and the development of new compounds with potentially improved properties.

Variations in Bromination Position (e.g., 4-bromothiophene)

The position of the bromine atom on the thiophene ring can significantly influence the chemical reactivity and biological activity of the resulting ethylamine derivative. The synthesis of halo-substituted alkylthiophenes can be achieved in various ways, depending on the desired position of both the halogen and the alkyl chain. jcu.edu.au For instance, direct arylation methods have been used for the preparation of 2-aryl-4-bromo-5-methylthiophene derivatives. jcu.edu.au

The synthesis of amines from halogenoalkanes is a well-established method, typically involving heating the halogenoalkane with a concentrated solution of ammonia in a sealed tube. libretexts.org This reaction proceeds through the formation of an ammonium (B1175870) salt, followed by deprotonation by excess ammonia to yield the primary amine. libretexts.org This fundamental reaction could be applied to brominated thiophenes with the ethyl group at the desired position to generate the corresponding ethylamine.

Introduction of Different Side Chains and Functional Groups

The modification of the ethylamine side chain and the introduction of other functional groups onto the thiophene ring can lead to a wide range of derivatives. The synthesis of side-chain derivatives of natural products has been shown to be a successful strategy for developing new antimicrobial agents. nih.gov For instance, derivatives of eurotiumide A with different side chains were synthesized to evaluate their antimicrobial activities. nih.gov

The introduction of different alkylamines to a core structure can be achieved through methods like pressure tube synthesis, which has been used to synthesize 2,6-diaminopyridine (B39239) derivatives. georgiasouthern.edu This technique allows for the reaction of a di-substituted pyridine with various primary amines to generate a library of compounds. georgiasouthern.edu A similar strategy could be employed starting with a di-brominated thiophene to introduce different amine side chains.

Furthermore, the synthesis of N-acyl amidines through a copper-catalyzed 3-component reaction of aryl acetylenes, amines, and 1,4,2-dioxazol-5-ones provides a route to more complex amine derivatives. chemrxiv.org This reaction demonstrates the ability to construct intricate molecular architectures from simple starting materials.

Table of Synthetic Reactions for Thiophene Derivatives

| Reaction Type | Starting Materials | Reagents and Conditions | Product Type |

| Friedel-Crafts Acylation | 2-Bromothiophene, Acetyl chloride | CH2Cl2, room temperature | 2-Acetyl-5-bromothiophene prepchem.com |

| Nucleophilic Amination | Halogenoalkane, Ammonia | Concentrated solution in ethanol, sealed tube, heat | Primary, secondary, and tertiary amines libretexts.org |

| Copper-Catalyzed C-N Coupling | Bromo compound, Aqueous ammonia | Cu2O, 110 °C | Primary amine nih.gov |

| Suzuki-Miyaura Cross-Coupling | 5-Bromothiophene-2-sulfonamide (B1270684), Aryl boronic acids | K3PO4, Pd(PPh3)4, solvent/H2O, 95 °C | 5-Arylthiophene sulfonamide researchgate.net |

| Radical Bromination | 2-Methylisoflavone derivative | N-bromosuccinimide | (±)-2-(1-bromoethyl) derivative najah.edu |

Computational and Theoretical Chemistry Studies

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is a common approach for predicting molecular properties with high accuracy. DFT calculations for derivatives of thiophene (B33073) have been used to optimize synthetic conditions and explore potential biological targets. Current time information in Singapore.

Geometric optimization is a fundamental DFT procedure to find the lowest energy arrangement of atoms in a molecule, known as its equilibrium geometry. For 1-(5-bromothiophen-2-yl)ethanamine, this process would determine the precise bond lengths, bond angles, and dihedral angles that result in the most stable three-dimensional structure.

Conformational analysis is particularly important for this molecule due to the flexible ethylamine (B1201723) side chain. Rotation around the carbon-carbon and carbon-nitrogen single bonds allows the molecule to adopt various spatial arrangements, or conformers. A comprehensive conformational search, followed by DFT optimization of each unique conformer, would identify the global minimum energy structure as well as other low-energy, accessible conformers. For similar molecules, studies have performed optimizations to determine the most stable isomers (E/Z) and analyzed rotational barriers. This analysis is crucial for understanding how the molecule might present itself when interacting with other molecules or biological receptors.

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) to explain chemical reactivity. The HOMO is the orbital from which a molecule is most likely to donate electrons, representing its nucleophilic or electron-donating capability. Conversely, the LUMO is the orbital that is most likely to accept electrons, indicating its electrophilic or electron-accepting character.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter. A small energy gap suggests that the molecule is more easily excitable and generally more reactive. For thiophene-based systems, FMO analysis has been used to understand their electronic properties and rectification behavior. DFT calculations would map the electron density distribution of the HOMO and LUMO across the this compound structure, revealing which parts of the molecule (the thiophene ring, bromine atom, or amino group) are the primary sites for electron donation and acceptance.

Table 1: Key Concepts in Frontier Molecular Orbital (FMO) Theory

| Term | Description | Significance for Reactivity |

|---|---|---|

| HOMO | Highest Occupied Molecular Orbital | Indicates the ability to donate electrons (nucleophilicity). The region with the highest HOMO density is the likely site of electrophilic attack. |

| LUMO | Lowest Unoccupied Molecular Orbital | Indicates the ability to accept electrons (electrophilicity). The region with the highest LUMO density is the likely site of nucleophilic attack. |

| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO orbitals. | A smaller gap generally implies higher chemical reactivity, lower kinetic stability, and higher polarizability. |

From the energies of the HOMO and LUMO, various chemical reactivity descriptors can be calculated to quantify the chemical behavior of this compound. These descriptors provide a quantitative basis for predicting reactivity. For related chalcone (B49325) derivatives, these descriptors have been used to examine chemical reactivity.

Table 2: Global Reactivity Descriptors from DFT

| Descriptor | Formula | Interpretation |

|---|---|---|

| Chemical Potential (μ) | μ ≈ (EHOMO + ELUMO) / 2 | Measures the tendency of electrons to escape from the system. |

| Global Hardness (η) | η ≈ (ELUMO - EHOMO) / 2 | Represents the resistance of a molecule to change its electron configuration. |

| Global Softness (S) | S = 1 / (2η) | The reciprocal of hardness; indicates how easily the electron cloud can be polarized. |

| Electrophilicity Index (ω) | ω = μ² / (2η) | Quantifies the ability of a molecule to accept electrons. |

These parameters would help in comparing the reactivity of this compound with other related compounds and in understanding its stability and reaction tendencies.

Molecular Docking Simulations

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor, typically a protein) to form a stable complex. This method is instrumental in drug discovery for predicting the interaction between a potential drug molecule and its biological target. Studies on other thiophene derivatives have utilized docking to investigate intermolecular interactions with bacterial enzymes.

For this compound, molecular docking simulations would involve placing the molecule into the active site of a specific protein target. The simulation algorithm then samples a large number of possible orientations and conformations of the ligand within the binding site. Each resulting pose is assigned a score based on a scoring function that estimates the binding affinity (e.g., in kcal/mol). The pose with the best score represents the most likely binding mode. This allows researchers to hypothesize how the molecule might inhibit or activate a protein's function.

Once the optimal binding pose is identified, the specific non-covalent interactions between this compound and the protein's amino acid residues can be analyzed in detail. These interactions are crucial for the stability of the ligand-receptor complex.

Key potential interactions for this molecule include:

Hydrogen Bonding: The primary amine (-NH₂) group is a classic hydrogen bond donor, while the nitrogen atom can also act as an acceptor. The sulfur and bromine atoms on the thiophene ring could potentially act as weak hydrogen bond acceptors.

π-π Stacking: The aromatic thiophene ring can engage in π-π stacking interactions with the aromatic side chains of amino acids like phenylalanine, tyrosine, and tryptophan.

Hydrophobic Interactions: The ethyl group and the thiophene ring can form favorable hydrophobic interactions with nonpolar residues in the binding pocket.

Halogen Bonding: The bromine atom can participate in halogen bonds, a specific type of non-covalent interaction where the electrophilic region on the halogen interacts with a nucleophilic site on the protein.

A detailed analysis of these interactions provides a structural hypothesis for the molecule's biological activity and can guide the design of more potent and selective analogs. Current time information in Singapore.

Table 3: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| N-(1-(4-bromothiophen-2-yl)ethylidene)-2-(piperazin-1-yl)ethanamine |

| 2(E)˗1˗(3˗bromothiophene˗2˗yl)˗3˗(furan˗2˗yl)prop˗2˗en˗1˗one |

| 2-ethylhexyl 5-bromothiophene-2-carboxylate |

| 3-(2-bromo-5-fluorophenyl)-1-(thiophen-2-yl) prop-2-en-1-one |

| 2-Bromo-1-(5-bromothiophen-2-yl)ethanone |

| Phenylalanine |

| Tyrosine |

Quantitative Structure-Activity Relationship (QSAR) Studies

QSAR models are mathematical representations that correlate the structural or physicochemical properties of a series of compounds with their biological activity. These studies are instrumental in medicinal chemistry for predicting the activity of new compounds and for optimizing lead structures.

Advanced Reactivity and Derivatization Studies

Reactions at the Amine Moiety

The primary amine group of 1-(5-bromothiophen-2-yl)ethanamine serves as a key nucleophilic center, readily participating in a variety of bond-forming reactions. This reactivity allows for the introduction of diverse functionalities, leading to the synthesis of a wide array of derivatives with potential applications in various fields of chemical research.

Propargylation and Click Chemistry Applications (e.g., CuAAC)

The primary amine of this compound can be readily propargylated to introduce a terminal alkyne functionality. This transformation sets the stage for participation in one of the most efficient and widely used "click" reactions: the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC). nih.gov This reaction allows for the facile and highly regioselective formation of a stable 1,4-disubstituted 1,2,3-triazole ring by coupling the propargylated amine with an organic azide. nih.gov

The CuAAC reaction is renowned for its high yields, mild reaction conditions, and tolerance of a wide variety of functional groups, making it an ideal strategy for bioconjugation and the synthesis of complex molecules. nih.gov The resulting triazole linkage is not merely a linker but can be a biocompatible and stable component of a larger molecular framework. nih.gov This methodology has been successfully applied in the development of fluorescent molecular probes for labeling and imaging biological systems, such as CHO-K1 and NIH-3T3 cells. mdpi.com The ability to "click" the this compound core to various azide-containing molecules opens up extensive possibilities for creating novel pharmaceutical agents and materials. nih.govmdpi.com

Table 1: Key Features of CuAAC Click Chemistry

| Feature | Description |

| Reactants | Terminal Alkyne, Organic Azide |

| Catalyst | Copper(I) source |

| Product | 1,4-disubstituted 1,2,3-triazole |

| Key Advantages | High regioselectivity, high yields, mild conditions, wide functional group tolerance |

Formation of Schiff Bases and their Derivatives

The primary amine of this compound readily undergoes condensation reactions with various aldehydes and ketones to form Schiff bases, also known as imines. researchgate.net This reaction involves the nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration to yield the characteristic C=N double bond. youtube.com The formation of these Schiff bases can be monitored using spectroscopic techniques such as FT-IR and UV-Visible spectroscopy. najah.edu

Schiff bases derived from this compound are valuable intermediates in their own right and have been synthesized from a variety of carbonyl compounds, including substituted thiophene-2-carbaldehydes and 1-(4-bromothiophen-2-yl)ethanone. najah.eduaaup.edu These imine derivatives can act as ligands, forming stable complexes with metal ions. researchgate.netnih.gov The synthesis is typically straightforward, often involving refluxing equimolar amounts of the amine and the carbonyl compound in an alcoholic solvent. aaup.edu The resulting Schiff bases have been characterized using a range of analytical methods, including NMR, mass spectrometry, and elemental analysis. najah.eduaaup.edu

Table 2: Examples of Schiff Base Formation

| Amine Reactant | Carbonyl Reactant | Schiff Base Product |

| This compound | 5-Bromothiophene-2-carbaldehyde (B154028) | N-((5-bromothiophen-2-yl)methylene)-1-(5-bromothiophen-2-yl)ethanamine |

| 2-(Piperazin-1-yl)ethanamine | 1-(4-bromothiophen-2-yl)ethanone | N-(1-(4-bromothiophen-2-yl)ethylidene)-2-(piperazin-1-yl)ethanamine. aaup.edu |

| 2-Amino-5-methylphenol | 4-Bromothiophene-2-carbaldehyde | (E)-2-(((4-bromothiophen-2-yl)methylene)amino)-5-methylphenol. rawdatalibrary.net |

Acylation and Other N-Functionalizations

The nucleophilic nature of the primary amine in this compound allows for straightforward acylation reactions with acylating agents like acid chlorides or anhydrides. This leads to the formation of stable amide derivatives. A common strategy to control the reactivity of aromatic amines during electrophilic substitution reactions is to convert them into an amide, such as an N-acetyl group. quizlet.com This transformation moderates the activating effect of the amine and can improve regioselectivity in subsequent reactions. quizlet.com

Beyond simple acylation, the amine moiety can undergo various other N-functionalization reactions. For instance, it can be alkylated or used as a nucleophile in ring-opening reactions, further expanding the library of accessible derivatives. These N-functionalized compounds are crucial intermediates in the synthesis of more complex heterocyclic systems and pharmacologically active molecules.

Reactions at the Bromine Moiety

The bromine atom attached to the thiophene (B33073) ring at the 5-position is a key handle for introducing molecular diversity through various cross-coupling reactions. This site allows for the formation of new carbon-carbon and carbon-heteroatom bonds, providing a powerful tool for elaborating the core structure of this compound.

Cross-Coupling Reactions for C-C and C-Heteroatom Bond Formation

The bromine atom on the thiophene ring is well-suited for participation in palladium-catalyzed cross-coupling reactions. These reactions are fundamental in modern organic synthesis for constructing complex molecular frameworks.

One of the most prominent examples is the Suzuki-Miyaura coupling , which pairs the aryl bromide with an organoboron reagent, typically a boronic acid or ester, to form a new C-C bond. nih.gov This reaction is highly valued for its tolerance of a wide range of functional groups and its use of generally stable and environmentally benign boron reagents. mdpi.com The Suzuki reaction has been extensively used to synthesize biarylthiophenes and other aryl-substituted thiophenes, which are motifs found in various materials and pharmacologically active compounds. nih.govresearchgate.net The choice of palladium catalyst, ligand, base, and solvent system is crucial for achieving high yields and can be optimized for specific substrates. mdpi.comnih.gov

Another powerful C-C bond-forming reaction is the Sonogashira coupling , which couples the aryl bromide with a terminal alkyne. wikipedia.orgorganic-chemistry.org This reaction, co-catalyzed by palladium and copper, is a direct method for the synthesis of arylalkynes. libretexts.orgyoutube.com The Sonogashira reaction proceeds under mild conditions and is instrumental in the synthesis of pharmaceuticals, natural products, and organic materials. wikipedia.org The reactivity of the aryl halide can be tuned, with aryl iodides generally being more reactive than aryl bromides. wikipedia.org

Table 3: Overview of Key Cross-Coupling Reactions

| Reaction Name | Coupling Partner | Bond Formed | Key Catalysts |

| Suzuki-Miyaura | Aryl/vinyl boronic acid or ester | C(sp²)–C(sp²) | Pd(0) catalyst, Base |

| Sonogashira | Terminal alkyne | C(sp²)–C(sp) | Pd(0) catalyst, Cu(I) cocatalyst, Base |

These cross-coupling strategies provide a modular approach to derivatizing the this compound scaffold, allowing for the systematic exploration of structure-activity relationships by introducing a wide variety of substituents at the 5-position of the thiophene ring.

Debromination and Stability Considerations

While the bromine atom is a valuable functional handle for cross-coupling reactions, it can also be susceptible to removal, a process known as debromination. This can occur as an undesired side reaction under certain reductive conditions or during some catalytic cycles. The stability of the C-Br bond is an important consideration when planning multi-step syntheses.

In some contexts, however, intentional debromination can be a useful synthetic step. This can be achieved using various reducing agents or catalytic hydrogenation conditions. The relative ease of debromination compared to other transformations on the molecule must be carefully evaluated to ensure the desired chemical outcome. For instance, in planning a sequence involving both modification of the amine and a cross-coupling reaction, the order of steps and the choice of reagents are critical to prevent premature loss of the bromine atom.

Reactivity of the Thiophene Ring

The reactivity of the thiophene ring in this compound is influenced by the electronic effects of its substituents. The bromine atom at the 5-position is an electron-withdrawing group, which deactivates the ring towards electrophilic attack. Conversely, the sulfur heteroatom and the aminoethyl group at the 2-position are electron-donating, which can direct incoming electrophiles. The interplay of these effects governs the regioselectivity and rate of substitution reactions.

Electrophilic Aromatic Substitution Reactions

Electrophilic aromatic substitution (EAS) is a fundamental class of reactions for aromatic compounds. researchgate.netmasterorganicchemistry.com For thiophene and its derivatives, this process typically involves the attack of an electrophile on the electron-rich ring to form a sigma complex, followed by the loss of a proton to restore aromaticity. researchgate.net The position of substitution is dictated by the directing effects of the existing substituents.

In the case of this compound, the aminoethyl group at the 2-position is an activating group and an ortho-, para-director. However, since the para-position (C5) is already occupied by a bromine atom, electrophilic substitution is expected to be directed primarily to the C3 and C4 positions. The bromine at C5, being a deactivating group, will disfavor substitution at the adjacent C4 position to some extent.

Common electrophilic aromatic substitution reactions include:

Halogenation: Introduction of a halogen (Cl, Br, I) onto the thiophene ring.

Nitration: Substitution with a nitro group (-NO2).

Sulfonation: Introduction of a sulfonic acid group (-SO3H).

Friedel-Crafts Acylation and Alkylation: The introduction of acyl and alkyl groups, respectively. masterorganicchemistry.com

While specific studies on the electrophilic aromatic substitution of this compound are not extensively documented in publicly available literature, the principles of thiophene reactivity suggest that these reactions are feasible. The conditions for such reactions would need to be carefully optimized to achieve the desired regioselectivity and avoid side reactions.

Table 1: Predicted Regioselectivity in Electrophilic Aromatic Substitution of this compound

| Position | Predicted Reactivity | Rationale |

| C3 | Major product | Activated by the 2-aminoethyl group and less sterically hindered. |

| C4 | Minor product | Activated by the 2-aminoethyl group but deactivated by the adjacent 5-bromo group. |

Functionalization at Different Positions of the Thiophene Ring

Beyond classical electrophilic substitution, modern synthetic methods offer various strategies for the functionalization of the thiophene ring in this compound.

One of the most powerful techniques is metal-catalyzed cross-coupling reactions . The bromine atom at the 5-position is particularly amenable to these transformations. Reactions such as the Suzuki-Miyaura coupling, Stille coupling, and Heck reaction can be employed to introduce a wide range of substituents at this position. For instance, Suzuki-Miyaura coupling with arylboronic acids can be used to synthesize 5-arylthiophene derivatives. researchgate.net

Table 2: Examples of Cross-Coupling Reactions for Thiophene Functionalization

| Reaction Name | Reactants | Catalyst | Product Type |

| Suzuki-Miyaura | Arylboronic acid | Palladium catalyst | 5-Arylthiophene |

| Stille | Organostannane | Palladium catalyst | 5-Alkyl, -Aryl, or -Vinylthiophene |

| Heck | Alkene | Palladium catalyst | 5-Vinylthiophene |

| Sonogashira | Terminal alkyne | Palladium/Copper catalyst | 5-Alkynylthiophene |

Furthermore, the hydrogen atoms at the C3 and C4 positions can be replaced through lithiation followed by electrophilic quench . This involves treating the compound with a strong base, such as n-butyllithium, to deprotonate one of these positions, creating a highly reactive organolithium intermediate. This intermediate can then react with a variety of electrophiles to introduce new functional groups. The regioselectivity of lithiation is often directed by the existing substituents.

The amino group of the ethanamine side chain can also be utilized to direct reactions or can be protected during reactions on the thiophene ring to prevent unwanted side reactions. The versatility of these functionalization methods makes this compound a key intermediate in the synthesis of a diverse array of more complex molecules with potential applications in medicinal chemistry and materials science. mdpi.com

Medicinal Chemistry and Biological Applications

Antimicrobial Activities of Thiophene (B33073) Derivatives

Thiophene-based compounds have demonstrated considerable antimicrobial activity, including against drug-resistant bacterial strains. frontiersin.org Various classes of thiophene derivatives, such as those incorporating other heterocycles like pyridines and azoles, as well as aminothiophenes and compounds derived from thiophene carboxylic acids, have been investigated for their antimicrobial effects. researchgate.netfrontiersin.org

The antimicrobial efficacy of a compound is often quantified by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism after overnight incubation. nih.gov Research has shown that certain thiophene derivatives exhibit significant antibacterial activity against both Gram-positive and Gram-negative bacteria. nih.gov

For instance, a focused library of thiophene derivatives identified compounds with promising antibacterial activity against colistin-resistant Acinetobacter baumannii and Escherichia coli. frontiersin.org Some of these derivatives displayed MICs ranging from 4 to 64 mg/L. frontiersin.org Specifically, against colistin-resistant A. baumannii, the MIC₅₀ values (the concentration required to inhibit 50% of the isolates) for certain thiophene derivatives were 16 and 32 mg/L. frontiersin.orgresearchgate.net Against colistin-resistant E. coli, the MIC₅₀ values were between 8 and 32 mg/L. researchgate.netresearchgate.net

Time-kill curve assays, which measure the rate of bacterial killing over time, have demonstrated that some thiophene derivatives have bactericidal (killing) rather than bacteriostatic (inhibiting growth) effects against these resistant strains. frontiersin.org For example, one thiophene derivative exhibited bactericidal effects against a resistant A. baumannii strain after 8 hours of treatment at concentrations of 2x and 4x its MIC. frontiersin.org Against a resistant E. coli strain, the same compound showed bactericidal activity after 24 hours. frontiersin.org

In another study, a series of newly synthesized thiophene-based heterocycles were evaluated for their antimicrobial activity. tandfonline.comnih.gov One particular spiro–indoline–oxadiazole derivative showed high activity against Clostridium difficile, with MIC values between 2 and 4 μg/ml, while showing no effect on other tested bacterial strains. tandfonline.comnih.gov This highlights the potential for developing targeted antimicrobial agents from the thiophene class.

Table 1: Minimum Inhibitory Concentrations (MIC) of Selected Thiophene Derivatives

The antimicrobial action of thiophene derivatives appears to be multifactorial. One key mechanism is the disruption of the bacterial cell membrane. frontiersin.org Studies have shown that treatment with certain thiophene derivatives leads to increased membrane permeabilization in both A. baumannii and E. coli. frontiersin.orgresearchgate.net This disruption of the membrane integrity can lead to leakage of cellular contents and ultimately cell death.

Another identified mechanism is the reduction of bacterial adherence to host cells. frontiersin.org Treatment with a thiophene derivative at its MIC was found to reduce the adherence of a resistant A. baumannii strain to HeLa cells by 47% and a resistant E. coli strain by 51%. frontiersin.orgresearchgate.net By inhibiting the ability of bacteria to attach to host tissues, these compounds can prevent the initial stages of infection.

Molecular docking studies have also provided insights into the potential targets of these compounds. These studies suggest a strong binding affinity of thiophene derivatives to certain outer membrane proteins of A. baumannii (CarO1 and Omp33) and E. coli (OmpW and OmpC), which could contribute to their antibacterial activity. researchgate.netfrontiersin.org

Anticancer Potential and Mechanisms

The thiophene scaffold is a constituent of various compounds that have been investigated for their anticancer properties. mdpi.com These derivatives have shown potential in inhibiting the growth of cancer cells through several mechanisms.

A primary indicator of anticancer potential is the ability of a compound to inhibit the proliferation of cancer cells. The half-maximal inhibitory concentration (IC₅₀) is a common measure of this activity. Various studies have demonstrated the cytotoxic effects of thiophene-containing compounds against a range of human cancer cell lines.

For example, a novel antitubulin agent containing a furan (B31954) and a thioxothiazolidinone ring, which has structural similarities to some thiophene derivatives, inhibited the proliferation of several cancer cell lines, including human cervical carcinoma (HeLa), human breast adenocarcinoma (MCF-7), and cisplatin-resistant human ovarian carcinoma (A2780-cis), with IC₅₀ values in the low micromolar range. nih.gov Similarly, certain chalcone (B49325) derivatives have shown significant anticancer activity against breast cancer cell lines (MCF-7 and MDA-MB-231). nih.gov

Table 2: IC₅₀ Values of Selected Compounds Against Various Cancer Cell Lines

Apoptosis, or programmed cell death, is a crucial mechanism for eliminating cancerous cells. Many effective anticancer agents exert their effects by inducing apoptosis. nih.gov Research has shown that certain thiophene-related compounds can trigger apoptosis in cancer cells. mdpi.com

For instance, treatment of MCF-7 breast cancer cells with a novel antitubulin agent led to an enhanced nuclear accumulation of p53 and its downstream target p21, which are key regulators of apoptosis. nih.gov This ultimately resulted in the activation of apoptosis in these cells. nih.gov Other studies have confirmed that various heterocyclic compounds can induce apoptosis through both intrinsic (mitochondrial) and extrinsic (death receptor) pathways. mdpi.com This is often evidenced by the activation of caspases, which are the executive enzymes of apoptosis, and changes in the expression of pro-apoptotic and anti-apoptotic proteins like Bax and cytochrome C. mdpi.com The induction of apoptosis has been observed in various cancer cell lines, including human leukemia and breast cancer cells, upon treatment with compounds that share structural motifs with thiophene derivatives. nih.govmdpi.com

The PI3K/Akt signaling pathway is a critical intracellular pathway that regulates cell cycle progression, proliferation, survival, and growth. targetmol.com This pathway is frequently overactive in many types of cancer, making it an attractive target for cancer therapy. researchgate.net The inhibition of this pathway can lead to decreased cancer cell survival and proliferation. nih.gov

The PI3K/Akt pathway involves a cascade of protein kinases. nih.gov Activation of PI3K leads to the activation of Akt, which in turn phosphorylates a number of downstream targets that promote cell survival and growth. targetmol.comnih.gov Therefore, inhibitors of PI3K, Akt, or other components of this pathway are of significant interest in oncology. researchgate.netcellagentech.com While direct studies on 1-(5-Bromothiophen-2-yl)ethanamine's effect on this pathway are not available, the general class of heterocyclic compounds, including those containing thiophene, has been explored for the ability to inhibit the PI3K/Akt pathway. The development of molecules that can modulate this pathway is a key strategy in modern drug discovery. researchgate.net

Neuroprotective Effects

Schiff base metal complexes derived from various heterocyclic amines have been investigated for their potential to protect neurons from damage, a key strategy in combating neurodegenerative diseases. This neuroprotective activity is often linked to the antioxidant properties of the compounds, which can mitigate oxidative stress by scavenging harmful free radicals. Furthermore, their ability to chelate metal ions can be beneficial, as metal dyshomeostasis is implicated in neurotoxicity. Thiophene-containing compounds are being explored in this context, and while specific studies on this compound derivatives are not prominent, the underlying chemical properties suggest potential for neuroprotective applications.

DNA-Binding Properties and Interactions

The interaction of small molecules with DNA is a cornerstone of chemotherapy. Many anticancer drugs function by binding to DNA and disrupting its replication and transcription.

The formation of metal complexes with Schiff base ligands derived from this compound is a key strategy for enhancing DNA binding. The planar aromatic surfaces of the thiophene and the coordinated ligand can facilitate non-covalent interactions with DNA. The binding affinity of such complexes to DNA is a critical parameter, often quantified by a binding constant (K_b). Review articles on copper-based Schiff base complexes frequently report binding constants in the range of 10⁴ to 10⁶ M⁻¹, indicating a strong association with DNA. This strong binding is a prerequisite for subsequent DNA-damaging or function-inhibiting activity.

Table 1: Representative DNA Binding Constants for Analogous Copper(II) Schiff Base Complexes

| Compound Type | Typical Binding Constant (K_b) (M⁻¹) | Binding Mode |

|---|---|---|

| Copper(II) Schiff Base Complex | 0.5 x 10⁴ - 2.0 x 10⁴ | Intercalation |

| Copper(II) Mixed-Ligand Complex | ~ 10⁵ | Intercalation |

Note: This table presents generalized data for analogous compounds to illustrate typical binding affinities, as specific data for this compound derivatives were not available in the reviewed literature.

Intercalation is a specific mode of DNA binding where a planar molecule inserts itself between the base pairs of the DNA double helix. This action causes structural distortions, such as unwinding and lengthening of the helix, which can profoundly interfere with cellular processes. This binding mode is commonly investigated using techniques like fluorescence spectroscopy, specifically through competitive binding studies with known intercalators like ethidium (B1194527) bromide, and viscosity measurements. An increase in the viscosity of a DNA solution upon addition of a compound is considered strong evidence for an intercalative binding mode. Review studies confirm that Schiff base metal complexes are frequently shown to be effective DNA intercalators.

Enzyme Inhibition and Receptor Modulation

The biological activity of this compound derivatives extends to the inhibition of various enzymes and the modulation of cell surface receptors. For example, thiophene-based Schiff base hybrids have been synthesized and evaluated for their ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes relevant to Alzheimer's disease. In such studies, metal complexes often exhibit superior inhibitory activity compared to the parent Schiff base ligand, highlighting the importance of the metal ion in binding to the enzyme's active site. While specific IC₅₀ values for derivatives of this compound are not available in the searched literature, related compounds show activity in the micromolar range.

Table 2: Representative Enzyme Inhibition Data for Analogous Thiophene-Based Compounds

| Compound Type | Target Enzyme | Typical IC₅₀ (µM) |

|---|---|---|

| Thiophene-hybrid compound | Acetylcholinesterase (AChE) | ~0.12 |

| Thiophene-hybrid compound | Butyrylcholinesterase (BChE) | ~12.29 |

Note: This table presents data for analogous thiophene derivatives to illustrate potential activity, as specific data for this compound derivatives were not available in the reviewed literature.

Pancreatic Lipase (B570770) Inhibition

Research has identified derivatives of the 5-bromothiophen-2-yl moiety as potential inhibitors of pancreatic lipase, a key enzyme in the digestion and absorption of dietary fats. bohrium.com Inhibition of this enzyme is a validated strategy for the management of obesity. bits-pilani.ac.in

A study involving the synthesis of Schiff bases from 5-bromothiophene-2-carbaldehyde (B154028) and 2-(piperazin-1-yl)ethanamine resulted in the compound N-((5-bromothiophen-2-yl)methylene)-2-(piperazin-1-yl)ethanamine. This compound, when evaluated for its in vitro inhibitory activity against porcine pancreatic lipase, demonstrated promising results compared to the standard drug, Orlistat. bohrium.com The study highlights the potential of the 5-bromothiophen-2-yl scaffold in the design of new pancreatic lipase inhibitors. bohrium.com Molecular docking studies further elucidated the binding interactions of these compounds within the active site of pancreatic lipase. bohrium.com

DprE1 Inhibition in Mycobacteria

The enzyme decaprenylphosphoryl-β-D-ribose 2′-epimerase (DprE1) is a critical component in the cell wall biosynthesis of Mycobacterium tuberculosis and is a well-validated target for the development of new anti-tuberculosis drugs. bohrium.comnih.gov A series of novel thiophene-arylamide compounds, derived from the noncovalent DprE1 inhibitor TCA1, have been designed and synthesized. nih.govacs.org These compounds have shown potent antimycobacterial activity. nih.govacs.org

Systematic optimization of the thiophene-arylamide scaffold has led to the identification of lead compounds with significant in vitro activity against both drug-susceptible and drug-resistant strains of M. tuberculosis. nih.govacs.org Notably, these derivatives exhibit low cytotoxicity and demonstrate good inhibition of intracellular mycobacterial growth. nih.gov The mode of action for this series of compounds has been confirmed to be the inhibition of DprE1. bohrium.comnih.gov

Hsp90 Targeting

Heat shock protein 90 (Hsp90) is a molecular chaperone that plays a crucial role in the stability and function of numerous client proteins, many of which are implicated in cancer. As such, Hsp90 has become an attractive target for the development of anticancer therapies. While direct experimental evidence for the inhibition of Hsp90 by this compound is limited, related structures have been investigated.

A patent has disclosed a compound containing a 5-bromothiophen-2-yl)methyl moiety as a potential Hsp90 inhibitor. researchgate.net Additionally, a computational study utilizing induced fit docking has explored the potential of (2E)-1-(5-bromothiophen-2-yl)-3-[4-(dimethylamino)phenyl]prop-2-en-1-one as an inhibitor of human aldose reductase, with further in silico analysis against Hsp90. nih.gov These findings, while not conclusive, suggest that the 5-bromothiophen-2-yl scaffold may have potential for the design of Hsp90 inhibitors, warranting further experimental investigation.

Structure-Activity Relationship (SAR) Studies

The exploration of the structure-activity relationships of thiophene-based compounds has been crucial in optimizing their biological activities.

Impact of Substituents on Biological Activity

For thiophene-arylamide derivatives targeting DprE1, SAR studies have revealed key insights. The nature and position of substituents on the aryl ring of the arylamide moiety significantly influence the antimycobacterial activity. nih.govacs.org For instance, modifications to the terminal carbamate (B1207046) moiety of the lead compound TCA1 were explored to enhance binding affinity and metabolic stability. bohrium.comnih.gov

In the context of pancreatic lipase inhibition, the presence of the 5-bromothiophen-2-yl group in a Schiff base derivative was shown to be compatible with inhibitory activity. bohrium.com Further studies are needed to fully elucidate the impact of different substituents on this particular activity.

Optimization of Thiophene-Amide Scaffolds

The thiophene-amide scaffold has proven to be a versatile platform for the development of potent enzyme inhibitors. In the case of DprE1 inhibitors, a structure-based scaffold hopping strategy was employed, starting from the lead compound TCA1. nih.govacs.org This led to the design and synthesis of a novel series of thiophene-arylamide compounds. nih.govacs.org

Systematic optimization of the two side chains flanking the central thiophene core resulted in new lead compounds with improved antimycobacterial potency and reduced cytotoxicity. nih.govacs.org Docking studies have shown that the thiophene moiety binds deep within the active site of DprE1, participating in crucial hydrophobic and van der Waals interactions. nih.gov The optimization process also focused on introducing hydrogen-bonding acceptors to enhance the binding affinity with the enzyme. nih.gov

Drug Discovery and Development Potential

The thiophene ring is recognized as a privileged scaffold in medicinal chemistry, with numerous FDA-approved drugs containing this heterocycle. nih.govrsc.org Thiophene derivatives are attractive for drug development due to their versatile pharmacological properties and the ability to functionalize the ring to improve selectivity and potency. researchgate.netnih.gov

The potent activity of thiophene-arylamide derivatives against M. tuberculosis, including drug-resistant strains, highlights their significant potential in the development of new anti-TB drugs. nih.govacs.org The demonstrated in vivo efficacy of a representative compound from this class further underscores its promise. acs.org

Furthermore, the discovery of a 5-bromothiophen-2-yl derivative as a pancreatic lipase inhibitor opens up avenues for the development of novel anti-obesity agents. bohrium.com The favorable drug-like properties often associated with thiophene-containing molecules, such as good oral bioavailability, make them promising candidates for further preclinical and clinical development. nih.gov The collective findings suggest that the this compound scaffold and its analogs represent a valuable starting point for the discovery and development of new therapeutic agents for a range of diseases.

Thiophene Scaffolds in Pharmaceutical Design

The thiophene ring, a five-membered sulfur-containing heterocycle, is a cornerstone in the field of medicinal chemistry and pharmaceutical design. nih.gov It is considered a "privileged pharmacophore," a molecular framework that is able to bind to multiple biological targets. nih.govrsc.org This versatility has led to the inclusion of the thiophene moiety in numerous drugs approved by the U.S. Food and Drug Administration (USFDA). nih.gov An analysis revealed that 26 drugs containing a thiophene ring system have been approved for various pharmacological uses, with seven of those approvals occurring in the last decade. nih.govrsc.org

Furthermore, the electron-rich nature of the thiophene ring and the ability of its sulfur atom to participate in hydrogen bonding can enhance drug-receptor interactions. nih.govmdpi.com The planarity and aromaticity of the ring contribute to effective binding with biological targets, such as enzymes and receptors. mdpi.com The thiophene structure also provides synthetically accessible sites for chemical modification, allowing medicinal chemists to systematically alter the molecule to optimize its potency and selectivity for a specific target. nih.govmdpi.com This has made thiophene derivatives attractive candidates for developing drugs that target a wide array of proteins, including kinases and apoptosis modulators, which are crucial in cancer therapy. mdpi.com

Lead Compound Identification and Optimization

Lead identification and optimization are critical stages in the drug discovery pipeline, where promising "hit" compounds are systematically refined to produce a viable preclinical candidate. danaher.comresearchgate.net A lead compound is a chemical entity that demonstrates the desired biological activity against a specific target but may have suboptimal characteristics, such as low potency, poor selectivity, or unfavorable metabolic properties. danaher.com The goal of lead optimization is to chemically modify the lead structure to enhance these attributes. danaher.comresearchgate.net

The process is often iterative, following a design-synthesize-test cycle. danaher.com Computational tools play a significant role in this modern drug design approach. nih.gov Techniques such as molecular docking, quantitative structure-activity relationship (QSAR) modeling, and molecular dynamics simulations help researchers predict how modifications to a chemical structure will affect its binding to a target protein, streamlining the optimization process. nih.govdanaher.com

Fragment-based lead generation is another powerful strategy. nih.gov This approach involves identifying small molecular fragments that bind to a biological target and then growing or combining them to create a more potent lead compound. nih.gov Compounds like This compound are valuable starting points or intermediates in this process. Its structure contains key features for lead generation:

A thiophene ring , a known privileged scaffold in medicinal chemistry. nih.gov

A bromine atom , which serves as a reactive handle for a variety of chemical coupling reactions (e.g., Suzuki or Heck reactions), allowing for the introduction of diverse chemical groups to explore the chemical space around the core scaffold. cymitquimica.com

An ethanamine group , which provides a point for amide bond formation or other modifications, enabling the exploration of structure-activity relationships. cymitquimica.com

By using This compound as a building block, medicinal chemists can synthesize a library of related compounds. These new derivatives can then be screened for activity against therapeutic targets. For instance, studies on other thiophene scaffolds have led to the identification of potent inhibitors of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), an important target in cancer therapy. nih.gov The most potent of these designed compounds exhibited IC₅₀ values in the low micromolar range against cancer cell lines. nih.gov This illustrates how a basic thiophene-containing structure can be systematically optimized into a highly active compound.

Table 1: Physicochemical Properties of this compound

This table summarizes key computed and experimental properties of the title compound.

| Property | Value | Source |

| Molecular Formula | C₆H₈BrNS | cymitquimica.comechemi.com |

| Molecular Weight | 206.11 g/mol | echemi.comechemi.com |

| Exact Mass | 204.95608 u | echemi.com |

| Physical Form | Liquid | sigmaaldrich.com |

| Boiling Point | 254.6 ± 25.0 °C (Predicted) | echemi.comsigmaaldrich.com |

| Topological Polar Surface Area | 54.3 Ų | echemi.com |

| XLogP3 | 1.9 | echemi.comechemi.com |

| Hydrogen Bond Donor Count | 1 | echemi.com |

| Hydrogen Bond Acceptor Count | 2 | echemi.com |

Table 2: Examples of Thiophene-Containing Compounds in Medicinal Chemistry

This table provides examples of drugs and research compounds that feature a thiophene scaffold, highlighting their biological targets or therapeutic applications.

| Compound Name | Biological Target / Application | Reference |

| Oliceridine | µ-opioid receptor agonist (Analgesic) | nih.gov |

| Tiaprofenic acid | Cyclooxygenase (COX) inhibitor (Anti-inflammatory) | nih.gov |

| Thiophene carboxamide derivatives | VEGFR-2 inhibitors (Anticancer) | mdpi.comnih.gov |

| 5-(2-thienylacetamido)-1,3,4-thiadiazole-2-sulfonamide | Carbonic anhydrase IX and XII inhibitor | nih.gov |

Material Science Applications

Role in Organic Electronics and Optoelectronic Devices

The incorporation of chiral molecules into organic electronic and optoelectronic devices is an emerging area of research, driven by the potential for novel functionalities and enhanced performance. Chiral polythiophenes, which can be synthesized from monomers like 1-(5-Bromothiophen-2-yl)ethanamine, are of particular interest due to their unique chiroptical properties, such as circular dichroism (CD) and circularly polarized luminescence (CPL). acs.orgtue.nl These properties are a direct consequence of the helical ordering of the polymer backbone induced by the chiral side chains.

The bromine atom on the thiophene (B33073) ring of this compound serves as a key reactive site for polymerization. Methods like Grignard metathesis (GRIM) or other cross-coupling reactions can be employed to create regioregular head-to-tail (HT) coupled polythiophenes. mdpi.com The resulting polymer would feature a polythiophene backbone, known for its semiconducting properties, and a pendant chiral ethanamine group. The chirality of this side chain is expected to induce a preferred helical conformation in the polymer backbone, leading to materials with strong chiroptical responses. tue.nltandfonline.com

The optoelectronic properties of such polymers are highly dependent on their structure and morphology. For instance, the HOMO and LUMO energy levels, which are crucial for applications in organic solar cells and organic light-emitting diodes (OLEDs), can be tuned by modifying the polymer architecture. nih.gov The introduction of chirality can further influence charge transport and photophysical processes within the material. Research on branched polythiophenes has shown that modifying the polymer structure can lead to higher open-circuit voltages in solar cell devices. nih.gov While specific data for a polymer derived from this compound is not available, the table below summarizes typical properties of related chiral polythiophenes, offering an insight into the expected performance.

| Property | Typical Value/Observation for Chiral Polythiophenes | Potential Implication for Polymers from this compound |

| Chiroptical Activity | Strong Circular Dichroism (CD) signals in the UV-Vis absorption region. acs.orgtue.nl | The chiral ethanamine group would likely induce helical structures, leading to distinct CD and CPL signatures. |

| HOMO/LUMO Levels | Tunable based on side-chain and backbone structure. nih.gov | The ethanamine group could influence the electronic properties, allowing for optimization for specific device applications. |